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molecular formula C11H11NO B8732646 7-Methoxy-4-methylisoquinoline

7-Methoxy-4-methylisoquinoline

Cat. No. B8732646
M. Wt: 173.21 g/mol
InChI Key: GJDJYKSDCUETJM-UHFFFAOYSA-N
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Patent
US04258049

Procedure details

A mixture of 17.3 g. (0.1 mole) of 7-methoxy-4-methylisoquinoline and 100 ml. of 48% hydrobromic acid is refluxed for sixteen hours and evaporated in vacuo. The residue is dissolved in water, neutralized with ammonium hydroxide and filtered to yield 7-hydroxy-4-methylisoquinoline.
Quantity
0.1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([CH3:13])=[CH:8][N:9]=[CH:10]2)=[CH:5][CH:4]=1.Br>>[OH:2][C:3]1[CH:12]=[C:11]2[C:6]([C:7]([CH3:13])=[CH:8][N:9]=[CH:10]2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.1 mol
Type
reactant
Smiles
COC1=CC=C2C(=CN=CC2=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 17.3 g
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in water
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C2C(=CN=CC2=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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